Cas no 2229515-46-0 (4-cyclopropyl-2,2-dimethylpentan-1-ol)
4-cyclopropyl-2,2-dimethylpentan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 4-cyclopropyl-2,2-dimethylpentan-1-ol
- EN300-1731413
- 2229515-46-0
-
- Inchi: 1S/C10H20O/c1-8(9-4-5-9)6-10(2,3)7-11/h8-9,11H,4-7H2,1-3H3
- InChI Key: VBUDJSNJYPISLN-UHFFFAOYSA-N
- SMILES: OCC(C)(C)CC(C)C1CC1
Computed Properties
- Exact Mass: 156.151415257g/mol
- Monoisotopic Mass: 156.151415257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 20.2Ų
4-cyclopropyl-2,2-dimethylpentan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1731413-0.05g |
4-cyclopropyl-2,2-dimethylpentan-1-ol |
2229515-46-0 | 0.05g |
$1440.0 | 2023-09-20 | ||
| Enamine | EN300-1731413-0.1g |
4-cyclopropyl-2,2-dimethylpentan-1-ol |
2229515-46-0 | 0.1g |
$1508.0 | 2023-09-20 | ||
| Enamine | EN300-1731413-0.25g |
4-cyclopropyl-2,2-dimethylpentan-1-ol |
2229515-46-0 | 0.25g |
$1577.0 | 2023-09-20 | ||
| Enamine | EN300-1731413-0.5g |
4-cyclopropyl-2,2-dimethylpentan-1-ol |
2229515-46-0 | 0.5g |
$1646.0 | 2023-09-20 | ||
| Enamine | EN300-1731413-1.0g |
4-cyclopropyl-2,2-dimethylpentan-1-ol |
2229515-46-0 | 1g |
$1714.0 | 2023-05-23 | ||
| Enamine | EN300-1731413-2.5g |
4-cyclopropyl-2,2-dimethylpentan-1-ol |
2229515-46-0 | 2.5g |
$3362.0 | 2023-09-20 | ||
| Enamine | EN300-1731413-5.0g |
4-cyclopropyl-2,2-dimethylpentan-1-ol |
2229515-46-0 | 5g |
$4972.0 | 2023-05-23 | ||
| Enamine | EN300-1731413-10.0g |
4-cyclopropyl-2,2-dimethylpentan-1-ol |
2229515-46-0 | 10g |
$7373.0 | 2023-05-23 | ||
| Enamine | EN300-1731413-1g |
4-cyclopropyl-2,2-dimethylpentan-1-ol |
2229515-46-0 | 1g |
$1714.0 | 2023-09-20 | ||
| Enamine | EN300-1731413-5g |
4-cyclopropyl-2,2-dimethylpentan-1-ol |
2229515-46-0 | 5g |
$4972.0 | 2023-09-20 |
4-cyclopropyl-2,2-dimethylpentan-1-ol Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 4-cyclopropyl-2,2-dimethylpentan-1-ol
Introduction to 4-cyclopropyl-2,2-dimethylpentan-1-ol (CAS No: 2229515-46-0)
4-cyclopropyl-2,2-dimethylpentan-1-ol, identified by the Chemical Abstracts Service Number (CAS No) 2229515-46-0, is a significant organic compound that has garnered attention in the field of chemical and pharmaceutical research. This compound belongs to the class of alcohols, characterized by its cyclopropyl substituent and a branched alkyl chain. The unique structural features of this molecule make it a subject of interest for various applications, particularly in synthetic chemistry and potential medicinal chemistry.
The molecular structure of 4-cyclopropyl-2,2-dimethylpentan-1-ol consists of a cyclopropyl ring attached to a pentane backbone with two methyl groups at the second carbon position. This configuration imparts distinct steric and electronic properties to the molecule, which can influence its reactivity and interactions with biological targets. The presence of the cyclopropyl group, in particular, is known to enhance metabolic stability and binding affinity in certain pharmacological contexts.
In recent years, there has been growing interest in the development of novel compounds with cycloalkyl substituents due to their potential advantages over traditional linear or aromatic structures. The cyclopropyl group, being a small and rigid ring, can effectively modulate the conformational flexibility of the molecule, making it an attractive scaffold for drug design. Additionally, the branched alkyl chain in 4-cyclopropyl-2,2-dimethylpentan-1-ol contributes to its lipophilicity, which is a crucial factor in determining drug bioavailability and membrane permeability.
One of the most compelling aspects of 4-cyclopropyl-2,2-dimethylpentan-1-ol is its utility as an intermediate in organic synthesis. The compound's unique structure allows for diverse functionalization strategies, enabling chemists to explore a wide range of derivatives with tailored properties. These derivatives can then be evaluated for their potential applications in pharmaceuticals, agrochemicals, or materials science. The ability to modify both the cyclopropyl ring and the alkyl chain provides a high degree of synthetic flexibility, making this compound a valuable building block for complex molecular architectures.
From a pharmaceutical perspective, 4-cyclopropyl-2,2-dimethylpentan-1-ol has shown promise as a lead compound in the search for new therapeutic agents. Its structural features suggest that it may interact with biological targets in unique ways, potentially leading to the discovery of drugs with novel mechanisms of action. For instance, studies have indicated that compounds with cyclopropyl groups can exhibit enhanced binding affinity to certain enzymes and receptors due to steric complementarity. This property is particularly relevant in the development of kinase inhibitors or G protein coupled receptor (GPCR) modulators.
Recent advancements in computational chemistry have further enhanced our understanding of how 4-cyclopropyl-2,2-dimethylpentan-1-ol behaves in biological systems. Molecular modeling techniques have been employed to predict binding interactions between this compound and various protein targets. These simulations have provided insights into how the cyclopropyl group and branched alkyl chain contribute to ligand-receptor binding affinity and specificity. Such computational studies are invaluable for guiding experimental efforts and optimizing lead compounds for drug development.
The synthesis of 4-cyclopropyl-2,2-dimethylpentan-1-ol presents an interesting challenge due to its complex structural motif. However, modern synthetic methodologies have made significant progress in facilitating access to such molecules. Techniques such as cross-coupling reactions and organometallic transformations have been particularly useful in constructing the cyclopropyl-substituted backbone. Additionally, catalytic hydrogenation and asymmetric synthesis strategies have enabled the introduction of stereogenic centers with high enantioselectivity.
In conclusion,4-cyclopropyl-2,2-dimethylpentan-1-ol (CAS No: 2229515-46-0) represents a fascinating compound with diverse applications in chemical synthesis and pharmaceutical research. Its unique structural features make it a valuable scaffold for developing novel drugs and materials. As research continues to uncover new applications for this compound,4-cyclopropyl-2,2-dimethylpentan-1-ol is poised to play an increasingly important role in advancing scientific discovery across multiple disciplines.
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